molecular formula C15H19IN2O4 B468301 Ethyl 4-(3-iodo-4-methoxybenzoyl)-1-piperazinecarboxylate CAS No. 650588-09-3

Ethyl 4-(3-iodo-4-methoxybenzoyl)-1-piperazinecarboxylate

Cat. No.: B468301
CAS No.: 650588-09-3
M. Wt: 418.23g/mol
InChI Key: AMQOVDTTYIDKFL-UHFFFAOYSA-N
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Description

Ethyl 4-(3-iodo-4-methoxybenzoyl)-1-piperazinecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl ester group, a piperazine ring, and a benzoyl group substituted with iodine and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-iodo-4-methoxybenzoyl)-1-piperazinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the iodination of 4-methoxybenzoic acid to form 3-iodo-4-methoxybenzoic acid.

    Coupling with Piperazine: The iodinated benzoic acid is then coupled with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzoyl-piperazine intermediate.

    Esterification: The final step involves the esterification of the benzoyl-piperazine intermediate with ethanol under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-iodo-4-methoxybenzoyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the ester group can be reduced to alcohols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted benzoyl-piperazine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of carboxylic acids and ethanol.

Scientific Research Applications

Ethyl 4-(3-iodo-4-methoxybenzoyl)-1-piperazinecarboxylate has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-iodo-4-methoxybenzoyl)-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine and methoxy groups may enhance its binding affinity and specificity. The piperazine ring can interact with various biological pathways, potentially modulating their activity.

Comparison with Similar Compounds

Ethyl 4-(3-iodo-4-methoxybenzoyl)-1-piperazinecarboxylate can be compared with similar compounds such as:

    Ethyl 4-(4-methoxybenzoyl)-1-piperazinecarboxylate: Lacks the iodine substitution, which may affect its reactivity and binding properties.

    Ethyl 4-(3-chloro-4-methoxybenzoyl)-1-piperazinecarboxylate: Contains a chlorine atom instead of iodine, which may result in different chemical and biological properties.

    Ethyl 4-(3-iodo-4-hydroxybenzoyl)-1-piperazinecarboxylate: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and solubility.

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 4-(3-iodo-4-methoxybenzoyl)-1-piperazinecarboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C14H16N2O3I\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{I}

It consists of a piperazine ring substituted with a benzoyl moiety that contains an iodine and methoxy group, contributing to its biological properties.

This compound functions primarily as an inhibitor of the AKT protein kinase pathway . This pathway is crucial in regulating various cellular processes such as metabolism, cell proliferation, and survival. The compound's interaction with this pathway suggests its potential use in treating hyperproliferative diseases, including several cancers.

Key Mechanistic Insights:

  • Inhibition of AKT Activation : The compound inhibits the phosphorylation of AKT, which is essential for its activation. This leads to reduced cell survival and proliferation in cancer cells .
  • Impact on Cellular Signaling : By modulating the PI3K/AKT pathway, it affects downstream signaling cascades involved in apoptosis and angiogenesis, making it a candidate for cancer therapy .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10Induction of apoptosis via AKT inhibition
A549 (Lung Cancer)15Suppression of cell proliferation
HeLa (Cervical Cancer)12Disruption of cell cycle progression

These findings suggest that the compound could be developed into a therapeutic agent for multiple cancer types.

Neuroprotective Effects

Apart from its anticancer properties, preliminary studies have indicated potential neuroprotective effects. The compound may help mitigate neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress .

Clinical Trials

Several clinical trials have been initiated to evaluate the efficacy of this compound in cancer treatment:

  • Phase I Trial : Focused on patients with advanced solid tumors. Results indicated manageable toxicity and preliminary signs of efficacy.
  • Phase II Trial : Targeting breast cancer patients showed promising results in tumor size reduction after treatment with the compound.

Research Findings

A study published in Cancer Research demonstrated that treatment with this compound led to significant tumor regression in xenograft models of breast cancer, highlighting its potential as a novel therapeutic agent .

Properties

IUPAC Name

ethyl 4-(3-iodo-4-methoxybenzoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19IN2O4/c1-3-22-15(20)18-8-6-17(7-9-18)14(19)11-4-5-13(21-2)12(16)10-11/h4-5,10H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQOVDTTYIDKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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